3-Chloro-6-methylphenethyl alcohol
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Overview
Description
3-Chloro-6-methylphenethyl alcohol is an organic compound characterized by the presence of a hydroxyl group (-OH) attached to a phenethyl structure, which is further substituted with a chlorine atom at the third position and a methyl group at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-6-methylphenethyl alcohol can be synthesized through several methods:
Hydration of Alkenes: One common method involves the hydration of alkenes.
Reduction of Carbonyl Compounds: Another approach is the reduction of carbonyl compounds, such as aldehydes or ketones, using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic processes that ensure high yield and purity. These methods often utilize catalysts such as palladium or platinum to facilitate the reaction under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-methylphenethyl alcohol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Hydroxide ions (OH-), amines
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, hydrocarbons
Substitution: Various substituted phenethyl alcohols
Scientific Research Applications
3-Chloro-6-methylphenethyl alcohol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-6-methylphenethyl alcohol involves its interaction with specific molecular targets and pathways:
Oxidation-Reduction Reactions: The hydroxyl group can participate in redox reactions, influencing cellular processes.
Substitution Reactions: The chlorine atom can be replaced by other functional groups, altering the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-6-methylphenol: Similar structure but lacks the phenethyl alcohol group.
6-Methylphenethyl alcohol: Similar structure but lacks the chlorine atom.
3-Chlorophenethyl alcohol: Similar structure but lacks the methyl group.
Uniqueness
3-Chloro-6-methylphenethyl alcohol is unique due to the combined presence of the chlorine atom and the methyl group on the phenethyl alcohol structure. This combination imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
2-(5-chloro-2-methylphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-7-2-3-9(10)6-8(7)4-5-11/h2-3,6,11H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMIUPCQCGDNSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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